4-Methylumbelliferyl |A-D-Cellotetroside

Vue d'ensemble

Description

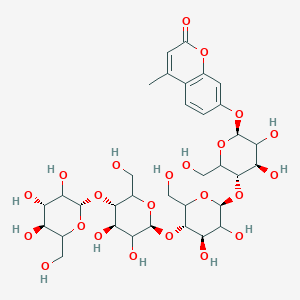

4-Methylumbelliferyl |A-D-Cellotetroside is a synthetic compound widely used in biochemical research. It is a derivative of 4-methylumbelliferone, a coumarin derivative known for its fluorescent properties. This compound is particularly useful as a substrate in enzymatic assays due to its ability to release a fluorescent product upon enzymatic cleavage.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl |A-D-Cellotetroside typically involves the glycosylation of 4-methylumbelliferone with a cellotetraose derivative. The reaction is usually carried out under mild acidic conditions to facilitate the formation of the glycosidic bond. Common reagents used in this synthesis include glycosyl donors like trichloroacetimidates and catalysts such as Lewis acids.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures, including high-performance liquid chromatography (HPLC), are employed to verify the compound’s purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-Methylumbelliferyl |A-D-Cellotetroside undergoes various chemical reactions, including:

Hydrolysis: Enzymatic hydrolysis by glycosidases releases 4-methylumbelliferone, which fluoresces under UV light.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.

Common Reagents and Conditions

Hydrolysis: Glycosidases such as cellulases and β-glucosidases are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide can be used under controlled conditions.

Reduction: Reducing agents like sodium borohydride may be employed.

Major Products

The primary product of enzymatic hydrolysis is 4-methylumbelliferone, which is easily detectable due to its fluorescent properties.

Applications De Recherche Scientifique

Enzymatic Assays

Substrate for Glycosidases:

4-Methylumbelliferyl α-D-cellotetroside serves as a substrate for measuring the activity of glycosidases, particularly endo- and exo-β-glucanases. The compound releases 4-methylumbelliferone upon hydrolysis, which can be quantitatively measured through fluorescence. This property allows researchers to monitor enzyme kinetics and substrate specificity effectively.

Case Study:

A study demonstrated the use of 4-methylumbelliferyl α-D-cellotetroside to evaluate (1,4)-β-glucanase activity in organic matter-rich sediments. The results indicated that the majority of the measured enzymatic activity was attributed to exo-(1,4)-β-glucanases, highlighting its utility in environmental microbiology .

| Enzyme Type | Activity Measured | Source |

|---|---|---|

| Exo-(1,4)-β-glucanase | High | Bacterial origin |

| Endo-(1,4)-β-glucanase | Minor contribution | - |

Research in Glycosylation

Glycosylation Studies:

The compound is utilized in synthesizing various glycosides through glycosylation reactions. It has been shown that the reaction conditions significantly affect the yield and stereoselectivity of the products formed . The improved Helferich method has been employed to enhance the efficiency of synthesizing derivatives of 4-methylumbelliferyl compounds.

Data Summary:

A comparative analysis of different glycosylation methods using 4-methylumbelliferyl substrates reveals variations in yield and selectivity:

| Method | Yield (%) | Stereoselectivity |

|---|---|---|

| Improved Helferich Method | 73 | β-selective |

| Traditional Koenigs-Knorr | 25 | α-selective |

Therapeutic Research

Inhibition of Hyaluronan Synthesis:

Recent studies have explored the role of 4-methylumbelliferyl α-D-cellotetroside in inhibiting hyaluronan synthesis, which is significant in managing conditions like inflammation and cancer. The compound has shown promise in various animal models by modulating immune responses and reducing tumor progression.

Case Studies:

- In a mouse model of autoimmune diabetes, administration of 4-methylumbelliferyl α-D-cellotetroside led to a notable reduction in hyaluronan levels and improved regulatory T-cell populations, suggesting potential therapeutic applications in autoimmune diseases .

- Another study highlighted its effectiveness in cancer models where it inhibited tumor growth by interfering with hyaluronan-mediated pathways .

Mécanisme D'action

The primary mechanism of action for 4-Methylumbelliferyl |A-D-Cellotetroside involves its enzymatic hydrolysis by glycosidases. The enzyme cleaves the glycosidic bond, releasing 4-methylumbelliferone, which fluoresces under UV light. This fluorescence can be quantitatively measured, providing insights into enzyme activity and kinetics.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methylumbelliferyl β-D-glucuronide: Another glycosidic derivative used in similar enzymatic assays.

4-Methylumbelliferyl β-D-galactopyranoside: Used to study β-galactosidase activity.

4-Methylumbelliferyl β-D-cellobioside: Similar to 4-Methylumbelliferyl |A-D-Cellotetroside but with a shorter glycosidic chain.

Uniqueness

This compound is unique due to its specific application in studying cellulase activity. Its longer glycosidic chain makes it particularly suitable for assays involving complex polysaccharides, providing more detailed insights into enzyme-substrate interactions.

Activité Biologique

4-Methylumbelliferyl α-D-cellotetroside (4MU-α-D-cellotetroside) is a fluorogenic substrate primarily used to study the activity of glycosyl hydrolases, specifically those involved in cellulose degradation. This compound is crucial in various biological assays and has implications in both environmental and clinical research.

- Chemical Formula: C₁₆H₁₈O₈

- Molecular Weight: 342.31 g/mol

- Structure: The compound consists of a 4-methylumbelliferone moiety linked to an α-D-cellotetroside, which is a tetrasaccharide made up of four glucose units connected by β-1,4-glycosidic bonds.

Enzymatic Assays

4MU-α-D-cellotetroside serves as a substrate for various enzymes involved in cellulose hydrolysis, particularly:

- Endo-1,4-β-glucanases : These enzymes cleave internal bonds within cellulose chains.

- Exo-1,4-β-glucanases : These enzymes act on the terminal ends of cellulose chains.

The compound is sensitive and allows for the quantification of enzymatic activity through fluorescence measurement of the released 4-methylumbelliferone (4MU) upon hydrolysis.

Case Studies and Research Findings

-

Hydrolytic Activity Measurement :

A study demonstrated the use of 4MU-α-D-cellotetroside to measure (1,4)-β-glucanase activity in organic-rich sediments. Results indicated that approximately 59% of the activity could be attributed to exo-(1,4)-β-glucanases, while endo-(1,4)-β-glucanases contributed minimally . -

Comparative Substrate Analysis :

Research comparing various substrates for α-L-iduronidase showed that 4MU-α-D-cellotetroside outperformed traditional substrates in terms of sensitivity and reaction speed. The apparent value for this substrate was significantly lower than others tested, indicating its superior affinity for the enzyme . -

Fluorometric Assays :

Fluorometric assays using 4MU substrates have been pivotal in diagnosing metabolic disorders such as Pompe disease. The enzyme α-glucosidase was effectively measured using 4-methylumbelliferyl substrates, providing a reliable diagnostic tool .

Environmental Monitoring

The ability to measure cellulolytic enzyme activities using 4MU substrates has significant implications for environmental monitoring, particularly in assessing soil health and microbial activity in decomposing organic matter.

Clinical Diagnostics

In clinical settings, 4MU substrates are employed to diagnose lysosomal storage diseases by quantifying specific enzyme activities in patient samples. This application underscores the importance of 4MU compounds in medical diagnostics.

Summary Table of Biological Activities

| Activity Type | Enzyme Involved | Substrate Used | Key Findings |

|---|---|---|---|

| Hydrolysis of Cellulose | Endo-1,4-β-glucanase | 4-Methylumbelliferyl α-D-cellotetroside | High sensitivity for measuring enzyme activity |

| Diagnostic Assay for Pompe Disease | α-Glucosidase | 4-Methylumbelliferyl α-D-glucoside | Effective in identifying enzyme deficiencies |

| Environmental Microbial Activity | Various Glycosyl Hydrolases | 4-Methylumbelliferyl β-cellobioside | Useful for assessing microbial degradation processes |

Propriétés

IUPAC Name |

7-[(2S,4R,5S)-5-[(2S,4R,5S)-5-[(2S,4R,5S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H48O23/c1-10-4-18(39)50-13-5-11(2-3-12(10)13)49-31-25(46)21(42)28(15(7-36)52-31)56-33-27(48)23(44)30(17(9-38)54-33)57-34-26(47)22(43)29(16(8-37)53-34)55-32-24(45)20(41)19(40)14(6-35)51-32/h2-5,14-17,19-38,40-48H,6-9H2,1H3/t14?,15?,16?,17?,19-,20+,21-,22-,23-,24?,25?,26?,27?,28-,29-,30-,31-,32+,33+,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLSZKXHJJYJMLH-VTVLNYHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3C([C@H]([C@@H](C(O3)CO)O[C@H]4C([C@H]([C@@H](C(O4)CO)O[C@H]5C([C@H]([C@@H](C(O5)CO)O[C@H]6C([C@H]([C@@H](C(O6)CO)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H48O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858114 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-threo-hexopyranosyl-(1->4)-beta-D-threo-hexopyranosyl-(1->4)-beta-D-threo-hexopyranosyl-(1->4)-beta-D-threo-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

824.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84325-19-9 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-threo-hexopyranosyl-(1->4)-beta-D-threo-hexopyranosyl-(1->4)-beta-D-threo-hexopyranosyl-(1->4)-beta-D-threo-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.